molecular formula C20H21N3O4 B2608467 N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide CAS No. 633318-59-9

N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide

Cat. No.: B2608467
CAS No.: 633318-59-9
M. Wt: 367.405
InChI Key: KCNIUTNPOLYBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group and diallyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide typically involves multiple steps. One common approach is the reaction of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid with diallylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diallyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted diallyl derivatives.

Scientific Research Applications

N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide has several applications in scientific research:

    Polymer Science: Used as a monomer in the synthesis of specialized polymers with unique properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the diallyl groups can undergo polymerization or cross-linking reactions. These interactions can modulate biological pathways or material properties, depending on the application.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diallyl-N’-acetylhydrazine
  • 1,1-diallyl-3-methyl-2-(4-nitrofurazan-3-yl)guanidine
  • Tris(diethylamino)diallylaminophosphonium chloride
  • 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride
  • 2-[(diallyl)hydroxymethyl]pyrrolidine

Uniqueness

N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diallyl and nitrophenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-2-oxo-N,N-bis(prop-2-enyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-5-11-21(12-6-2)20(25)19(24)18-13-14(3)22(15(18)4)16-7-9-17(10-8-16)23(26)27/h5-10,13H,1-2,11-12H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNIUTNPOLYBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.